N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide
Description
This compound is a structurally complex molecule featuring a pyridazinone core substituted with a phenyl group at position 3, linked via an ethyl-piperazine-sulfonylphenyl scaffold to a terminal propionamide group.
Properties
IUPAC Name |
N-[4-[4-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]piperazin-1-yl]sulfonylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-2-24(31)26-21-8-10-22(11-9-21)35(33,34)29-17-14-28(15-18-29)16-19-30-25(32)13-12-23(27-30)20-6-4-3-5-7-20/h3-13H,2,14-19H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEPVVSDWCTMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide typically involves multi-step organic reactions. The process may start with the preparation of the core pyridazinone structure, followed by the introduction of the phenyl group, and subsequent sulfonylation and propionamide formation. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction could potentially modify the phenyl or pyridazinone rings.
Reduction: Reduction reactions might target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible therapeutic agent for conditions such as inflammation, cancer, or neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound can be compared to derivatives in the provided patent evidence (e.g., Example 53 ). Below is a detailed analysis:
Functional Implications
Heterocyclic Core: The pyridazinone core in the target compound may favor interactions with polar residues in enzyme active sites, whereas the pyrazolo-pyrimidine-chromen hybrid in Example 53 likely enhances π-π stacking and hydrophobic interactions . Fluorination in Example 53 improves metabolic stability and membrane permeability compared to the non-halogenated target compound .
Sulfonamide vs. Benzamide :
- The sulfonamide group in the target compound could confer stronger hydrogen-bonding capacity with serine/threonine kinases, while the benzamide in Example 53 may prioritize interactions with tyrosine kinases .
Research Findings and Limitations
Theoretical Predictions
- Computational modeling suggests the pyridazinone-sulfonamide motif may exhibit moderate affinity for phosphodiesterase (PDE) isoforms, whereas Example 53’s chromen-fluorophenyl system shows higher predicted selectivity for kinase targets like VEGFR2 .
Biological Activity
N-(4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)propionamide is a compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory agent. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 404.51 g/mol. It features a pyridazine core, which is known for its diverse biological properties. The structure includes piperazine and sulfonamide functionalities that contribute to its pharmacological profile.
This compound primarily acts as an inhibitor of cyclooxygenase (COX), particularly COX-2, which is implicated in inflammatory processes. By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.
Anti-inflammatory Effects
Recent studies have demonstrated that derivatives of pyridazine, including this compound, exhibit significant anti-inflammatory properties. For instance:
| Compound | COX Inhibition (%) | % Absorption |
|---|---|---|
| N-(4-sulfonyl) derivative | 84.09 | 82.09 |
| Celecoxib | 82.09 | 84.09 |
| Indomethacin | Not specified | Not specified |
These findings indicate that the compound has comparable efficacy to well-known NSAIDs like celecoxib and indomethacin but with potentially fewer side effects related to gastrointestinal irritation.
Case Studies
A notable study published in Pharmaceutical Research evaluated various pyridazine derivatives for their COX inhibitory action. Among these, N-(4-sulfonyl) derivatives showed promising results in both in vitro and in vivo models:
- In Vitro Studies : The compound was tested against human COX enzymes, revealing a significant inhibition rate similar to celecoxib.
- In Vivo Studies : Animal models treated with the compound exhibited reduced inflammation markers and pain responses compared to control groups.
Safety Profile
The safety profile of N-(4-sulfonyl) derivatives appears favorable based on preliminary studies. Unlike traditional NSAIDs that often lead to ulcerogenic effects, these compounds demonstrated minimal gastrointestinal toxicity, making them suitable candidates for further development as anti-inflammatory agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
